molecular formula C17H15ClO2 B12704232 alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol CAS No. 117238-50-3

alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol

Cat. No.: B12704232
CAS No.: 117238-50-3
M. Wt: 286.8 g/mol
InChI Key: LNPXKKVHOFQDMZ-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a chlorophenyl group, an ethyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Alpha-(4-Chlorophenyl)-3-ethyl-2-benzofuranmethanol can be compared with other similar compounds, such as:

    4-Chlorophenyl derivatives: These compounds share the chlorophenyl group and may exhibit similar chemical reactivity and biological activities.

    Benzofuran derivatives: Compounds with the benzofuran ring structure may have comparable properties and applications.

    Ethyl-substituted compounds: The presence of the ethyl group can influence the compound’s reactivity and interactions.

List of Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorophenylhydrazine
  • 4-Chlorophenylpyrazole
  • Alpha-Pyrrolidinohexiophenone

Conclusion

This compound is a versatile compound with potential applications in various scientific fields Its synthesis, chemical reactivity, and potential biological activities make it a valuable compound for further research and development

Properties

CAS No.

117238-50-3

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

(4-chlorophenyl)-(3-ethyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C17H15ClO2/c1-2-13-14-5-3-4-6-15(14)20-17(13)16(19)11-7-9-12(18)10-8-11/h3-10,16,19H,2H2,1H3

InChI Key

LNPXKKVHOFQDMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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